molecular formula C8H17ClN2 B11914027 2-Azaspiro[4.4]nonan-7-amine hydrochloride

2-Azaspiro[4.4]nonan-7-amine hydrochloride

Katalognummer: B11914027
Molekulargewicht: 176.69 g/mol
InChI-Schlüssel: RQDHWBJFZQWQDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[44]nonan-7-amine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-7-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic conditions to form the spirocyclic amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.4]nonan-7-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted spirocyclic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]nonan-7-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]nonan-7-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing its specificity and potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[4.4]nonan-7-ol hydrochloride: Similar spirocyclic structure but with a hydroxyl group instead of an amine.

    2-Azaspiro[3.4]octane: A smaller spirocyclic compound with similar structural features.

Uniqueness

2-Azaspiro[4.4]nonan-7-amine hydrochloride is unique due to its specific spirocyclic structure combined with an amine group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H17ClN2

Molekulargewicht

176.69 g/mol

IUPAC-Name

2-azaspiro[4.4]nonan-8-amine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c9-7-1-2-8(5-7)3-4-10-6-8;/h7,10H,1-6,9H2;1H

InChI-Schlüssel

RQDHWBJFZQWQDT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC2)CC1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.